(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride
Overview
Description
(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C12H22N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes two piperidine rings connected by a methanone group, and its hydrochloride salt form enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride typically involves the reaction of 4-methylpiperidine with 2-piperidinylmethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler derivative with a single piperidine ring.
2-Piperidinylmethanone: Another related compound with a different substitution pattern.
N-Methylpiperidine: A similar compound with a methyl group on the nitrogen atom.
Uniqueness
(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride is unique due to its dual piperidine ring structure and the presence of a methanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHYLQZNJAUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383329 | |
Record name | (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690634-80-1 | |
Record name | Piperidine, 4-methyl-1-(2-piperidinylcarbonyl)-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690634-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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